

Application Notes and Protocols for NOR-1 Protein-Protein Interaction Pulldown Assay

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Compound of Interest

Compound Name: *nor-1*

Cat. No.: *B064425*

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Introduction

Neuron-derived orphan receptor 1 (**NOR-1**), also known as NR4A3, is a member of the NR4A nuclear receptor subfamily. As an orphan receptor, no endogenous ligand has been identified to date. **NOR-1** is an immediate-early gene that is rapidly induced by a variety of stimuli and plays crucial roles in cellular proliferation, apoptosis, inflammation, and metabolism. Understanding the protein-protein interactions of **NOR-1** is critical for elucidating its molecular mechanisms and for the development of novel therapeutic strategies targeting pathways regulated by this transcription factor.

This document provides a detailed protocol for a glutathione S-transferase (GST) pulldown assay to identify and confirm protein interactions with **NOR-1**. The GST pulldown assay is a widely used in vitro technique to study protein-protein interactions. It utilizes a recombinant "bait" protein (in this case, GST-tagged **NOR-1**) to capture "prey" proteins from a cell lysate.

Principle of the GST Pulldown Assay

The core principle of the GST pulldown assay involves three main steps:

- **Immobilization of the Bait Protein:** A recombinant fusion protein of GST and the bait protein (GST-**NOR-1**) is expressed and purified. This fusion protein is then immobilized on glutathione-conjugated beads.

- **Binding of the Prey Protein:** The immobilized GST-**NOR-1** is incubated with a cell lysate containing potential interacting proteins (prey). If a prey protein interacts with **NOR-1**, it will bind to the complex on the beads.
- **Detection of the Interacting Proteins:** After washing away non-specific binders, the interacting proteins are eluted from the beads and detected by methods such as Western blotting.

Potential **NOR-1** Interacting Proteins

Several proteins have been identified or suggested as interacting partners for **NOR-1**, primarily involved in apoptosis and autophagy:

- **Beclin-1:** A key protein in the initiation of autophagy.
- **ATG3:** An E2-like enzyme involved in the elongation of the autophagosome.
- **Bax and Bcl-xL:** Pro- and anti-apoptotic proteins of the Bcl-2 family, respectively.
- **ATP synthase subunit ATP5O:** A component of the mitochondrial ATP synthase complex.
- **Nurr1-interacting protein (NuIP):** While shown to interact with the related protein Nurr1, its potential interaction with **NOR-1** is worth investigating.

Experimental Protocols

Recombinant GST-**NOR-1** Fusion Protein Expression and Purification

This protocol describes the expression of GST-**NOR-1** in *E. coli* and its purification.

Materials:

- pGEX vector containing the **NOR-1** cDNA sequence
- *E. coli* BL21 strain
- LB broth with ampicillin
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

- Phosphate-buffered saline (PBS)
- Lysozyme
- Triton X-100
- DNase I
- Glutathione-agarose beads

Procedure:

- Transform the pGEX-**NOR-1** plasmid into competent E. coli BL21 cells.
- Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
- Inoculate 500 mL of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in ice-cold PBS.
- Lyse the cells by sonication on ice.
- Add Triton X-100 to a final concentration of 1% and incubate for 30 minutes on ice to solubilize the fusion protein.
- Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
- Add the clarified supernatant to pre-equilibrated glutathione-agarose beads and incubate for 1-2 hours at 4°C with gentle rocking.

- Wash the beads three to five times with ice-cold PBS.
- Elute the GST-**NOR-1** protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione).
- Analyze the purified protein by SDS-PAGE and Coomassie blue staining to confirm its size and purity.

Preparation of Cell Lysate

This protocol describes the preparation of a whole-cell lysate from mammalian cells to be used as the source of "prey" proteins.

Materials:

- Mammalian cell line of interest (e.g., HEK293T, HeLa)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

Procedure:

- Culture cells to 80-90% confluency.
- Wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer to the cells and scrape them from the plate.
- Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

GST Pulldown Assay

This protocol describes the interaction assay between the GST-**NOR-1** "bait" and the "prey" proteins in the cell lysate.

Materials:

- Purified GST-**NOR-1** bound to glutathione-agarose beads
- GST protein bound to glutathione-agarose beads (as a negative control)
- Prepared cell lysate
- Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
- Elution buffer (e.g., SDS-PAGE sample buffer or glutathione elution buffer)

Procedure:

- Incubate approximately 20-50 µg of GST-**NOR-1** bound to beads with 500 µg to 1 mg of cell lysate in a final volume of 500 µL to 1 mL.
- As a negative control, incubate GST-bound beads with the same amount of cell lysate.
- Incubate the mixtures for 2-4 hours or overnight at 4°C with gentle rotation.
- Pellet the beads by centrifugation at 500-1000 x g for 1-2 minutes at 4°C.
- Carefully remove the supernatant.
- Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
- After the final wash, remove all residual supernatant.
- Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, elute with glutathione elution buffer.

Analysis of Pulldown Proteins by Western Blot

This protocol describes the detection of interacting proteins by Western blot.

Materials:

- Eluted protein samples from the pulldown assay
- SDS-PAGE gels
- Western blotting apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the potential interacting protein (e.g., anti-Becn1, anti-ATG3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

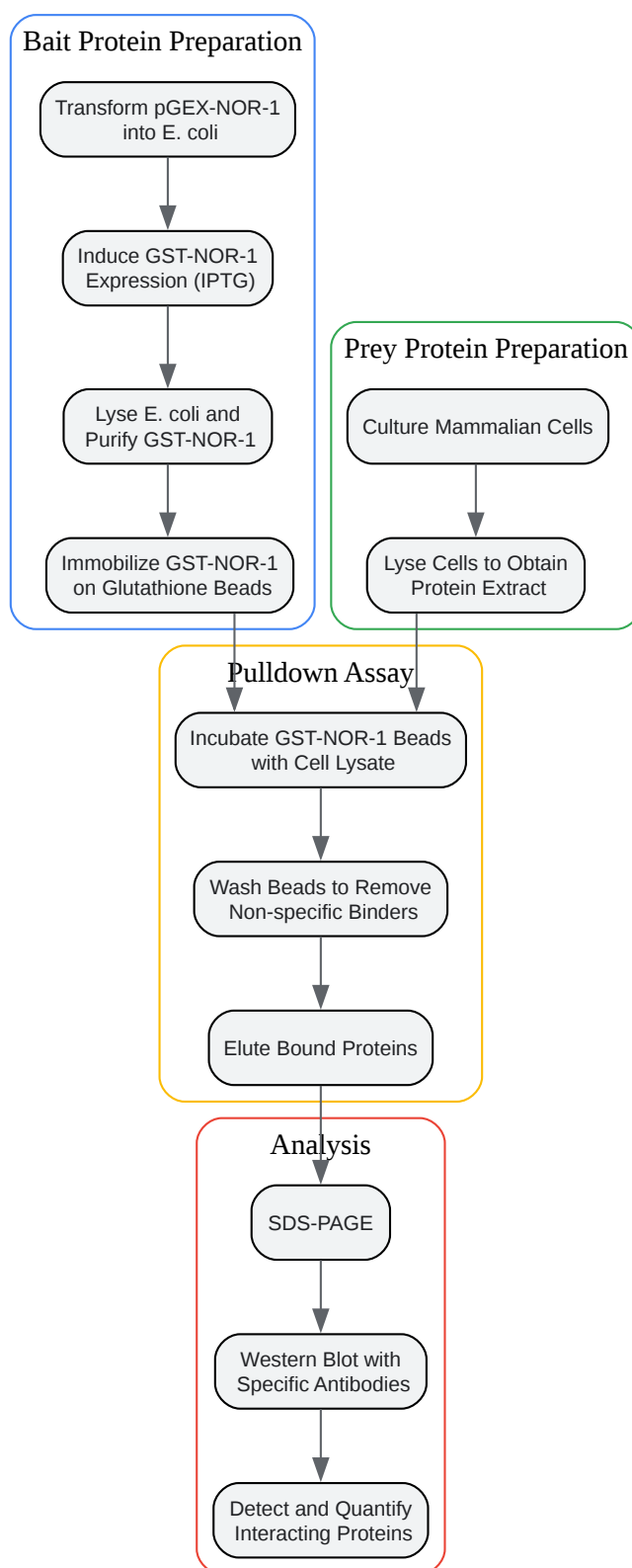
The results of a pulldown assay followed by Western blotting can be quantified by densitometry. The intensity of the band corresponding to the co-precipitated protein is measured and can be normalized to the amount of bait protein pulled down. Below is an example table summarizing hypothetical quantitative data from a GST pulldown experiment investigating the interaction of **NOR-1** with Beclin-1 and ATG3.

Bait Protein	Prey Protein	Input (Relative Densitometry Units)	Pulldown (Relative Densitometry Units)	Fold Enrichment (Pulldown/Input)
GST	Beclin-1	100	5	0.05
GST-NOR-1	Beclin-1	100	85	0.85
GST	ATG3	100	3	0.03
GST-NOR-1	ATG3	100	78	0.78

Note: The data in this table is for illustrative purposes only and represents a hypothetical outcome of a successful pulldown experiment.

Visualizations

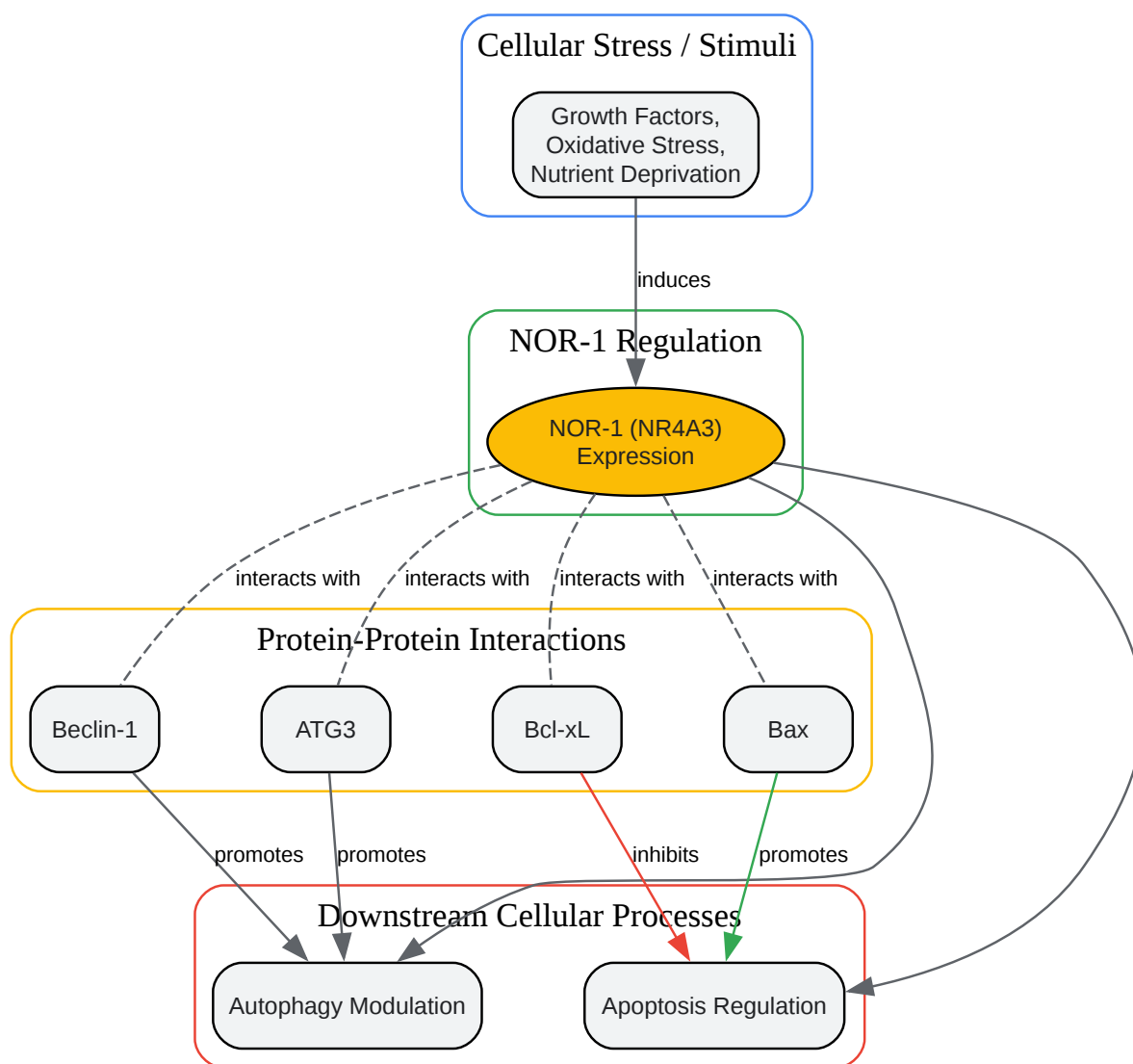
Experimental Workflow Diagram



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Caption: Experimental workflow for a GST pulldown assay to identify **NOR-1** interacting proteins.

NOR-1 Signaling Pathway Diagram



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Caption: Simplified signaling pathway of **NOR-1** protein-protein interactions in autophagy and apoptosis.

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